
Hsp90-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncogenic proteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
Méthodes De Préparation
The synthesis of Hsp90-IN-17 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Analyse Des Réactions Chimiques
Hsp90-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hsp90-IN-17 has been extensively studied for its potential applications in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90 and disrupting its function. Additionally, this compound has been investigated for its potential use in combination therapy with other anticancer agents to enhance therapeutic outcomes. Beyond cancer, heat shock protein 90 inhibitors like this compound are being explored for their roles in treating neurodegenerative diseases, inflammation, and infectious diseases .
Mécanisme D'action
Hsp90-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP) binding pocket of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of heat shock protein 90 client proteins, leading to their degradation via the proteasome pathway. The disruption of heat shock protein 90 function affects multiple signaling pathways involved in cell growth, survival, and stress response, ultimately resulting in the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Hsp90-IN-17 is one of several heat shock protein 90 inhibitors that have been developed for therapeutic purposes. Similar compounds include geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol. Compared to these compounds, this compound has shown improved potency and selectivity for heat shock protein 90, as well as better pharmacokinetic properties. The unique structural features of this compound contribute to its enhanced efficacy and reduced toxicity in preclinical studies .
Propriétés
Formule moléculaire |
C21H20N4O7 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28) |
Clé InChI |
WPCKTHWXJWRNOP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
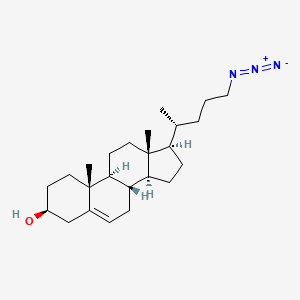
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
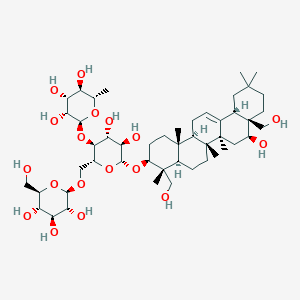
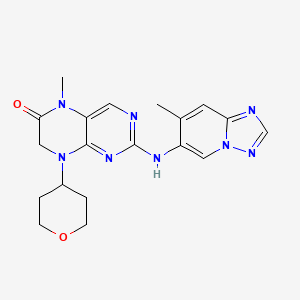
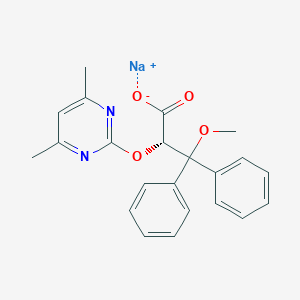

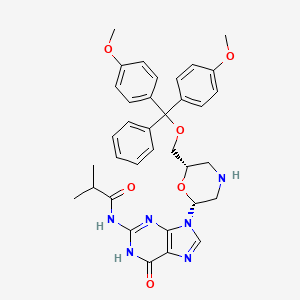
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
